B1576235 Lantibiotic nisin-A

Lantibiotic nisin-A

Cat. No.: B1576235
Attention: For research use only. Not for human or veterinary use.
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Description

Lantibiotic Nisin-A is a class Ia bacteriocin, a ribosomally synthesized and post-translationally modified peptide antibiotic produced by Lactococcus lactis strains. This cationic, polycyclic peptide is characterized by its broad-spectrum activity against Gram-positive bacteria, thermostability, and the presence of uncommon amino acids like lanthionine, which form characteristic thioether rings. Its primary and well-characterized mechanism of action involves a unique, high-affinity binding to Lipid II, the essential precursor for bacterial cell wall synthesis. This binding serves a dual function: it effectively inhibits cell wall construction, and concurrently, uses Lipid II as a docking molecule to facilitate highly efficient pore formation in the bacterial membrane, leading to rapid cell death. This potent activity occurs on a millisecond timescale and is effective in the nanomolar range against a wide array of Gram-positive pathogens, including Listeria monocytogenes , Staphylococcus aureus (including MRSA strains), and Clostridium difficile . Beyond its direct bactericidal effects, Nisin-A possesses notable immunomodulatory properties. Research indicates it can stimulate the immune system by promoting the production of pro-inflammatory cytokines and chemokines, enhancing dendritic cell maturation, and contributing to leukocyte recruitment, suggesting a role in harmonizing the host immune response during infection. Given its GRAS (Generally Recognized As Safe) status and its use as a food preservative (E234), Nisin-A serves as an excellent candidate for research into novel antimicrobial strategies, biofilm disruption, and as a potential therapeutic for topical or local infections. It is also a vital tool for studying lantibiotic biosynthesis, structure-activity relationships, and resistance mechanisms. This product is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

bioactivity

Antibacterial

sequence

ITSISLCTPGCKTGALMGCNMKTATCHCSIHVSK

Origin of Product

United States

Scientific Research Applications

Food Preservation

Nisin-A is primarily recognized for its role as a natural preservative in the food industry. Its effectiveness against a broad spectrum of Gram-positive bacteria, including Listeria monocytogenes, makes it an invaluable tool for enhancing food safety.

Key Applications:

  • Dairy Products: Nisin is commonly used in cheese production to inhibit spoilage organisms and pathogens.
  • Meat Products: It extends the shelf life of processed meats by preventing the growth of Clostridium botulinum and other spoilage bacteria.
  • Canned Foods: Nisin's ability to withstand high temperatures makes it suitable for use in canned foods, where it can remain active even after sterilization processes.
Application AreaTarget OrganismsEfficacy
DairyListeria, StaphylococcusHigh
MeatClostridium botulinumHigh
Canned FoodsBacillus cereusModerate

Biomedical Applications

Recent studies have highlighted nisin-A's potential in medical applications, particularly as an antimicrobial agent against drug-resistant pathogens. Its unique mechanism of action, which involves binding to lipid II—a crucial component in bacterial cell wall synthesis—makes it a promising candidate for therapeutic development.

Case Studies:

  • Treatment of Gastrointestinal Infections: Research indicates that nisin-A does not disrupt intestinal epithelial integrity, suggesting its suitability for treating gastrointestinal infections without adverse effects on gut health (Maher and McClean, 2006) .
  • Inhibition of Pathogenic Bacteria: Nisin has shown efficacy against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Study ReferencePathogen TargetedFindings
Maher & McClean 2006Clostridium difficileSafe for gastrointestinal use
Millette et al. 2008VREModulated intestinal microbiota in mice
Yuan et al. 2015Salmonella, ShigellaEnhanced activity against pathogenic strains

Bioengineering and Novel Derivatives

Advancements in bioengineering have led to the development of nisin derivatives with enhanced antimicrobial properties. These derivatives are designed to target specific bacterial strains more effectively.

Notable Derivatives:

  • Nisin V: Exhibits increased potency against a range of Gram-positive pathogens, including MRSA and L. monocytogenes .
  • Nisin A K22T: Demonstrated superior activity against pathogens associated with bovine mastitis .
Derivative NameEnhanced Activity AgainstSpecific Applications
Nisin VMRSA, VREClinical therapeutics
Nisin A K22TStreptococcus agalactiaeVeterinary medicine

Immunomodulatory Properties

Emerging research suggests that nisin-A may possess immunomodulatory effects, potentially aiding in immune system regulation. This aspect opens new avenues for its application in immunotherapy.

Research Insights:

  • Studies indicate that nisin can modulate immune responses, enhancing the body’s ability to fight infections without causing inflammation .

Comparison with Similar Compounds

Nisin Z

  • Structural Differences : A natural variant of nisin-A, nisin Z differs by a single substitution (His27Asn) . NMR studies confirm identical ring topology but altered charge distribution .
  • Functional Properties : While antimicrobial activity is comparable to nisin-A, nisin Z exhibits higher solubility and diffusion efficiency, making it preferable in dairy products .
  • Production : Produced by Lactococcus lactis subsp. lactis biovar. diacetylactis, its gene cluster (nisZ) is nearly identical to nisA except for the His27Asn mutation .

Nisin Q

  • Discovery : Isolated from Lactococcus lactis 61-14, nisin Q shares 76% sequence identity with nisin-A but has distinct residues in the C-terminal region .
  • Activity : Exhibits similar lipid II binding but shows reduced potency against Bacillus subtilis .

Mutacin 1140

  • Structure : A type A(I) lantibiotic produced by Streptococcus mutans, mutacin 1140 shares conserved N-terminal residues (1–11) with nisin-A, critical for lipid II interaction .
  • Mechanism : Binds lipid II but lacks pore-forming activity, relying solely on cell wall synthesis inhibition .

BPSCSK Lantibiotic (LanA1–4)

  • Gene Cluster : Produced by Blautia producta BPSCSK, its operon includes five precursor genes (LanA1–5) versus nisin-A’s single nisA .
  • Activity : Shares the gallidermin superfamily domain with nisin-A for lipid II binding but shows lower efficacy against Gram-positive pathogens (MIC 2–4× higher than nisin-A) .

Kunkecin A

  • Origin: A nisin-type lantibiotic from Apilactobacillus kunkeei FF30-6, it features monosulfide linkages similar to nisin-A but has a narrow spectrum, primarily targeting Melissococcus plutonius .
  • Biosynthesis : Gene cluster (kukABC) homologous to nis but lacks immunity genes, suggesting a distinct self-protection mechanism .

Nisin P and Nisin V

  • Nisin P : A recently discovered variant with uncharacterized structural modifications; preliminary data suggest enhanced stability in mixed microbial communities .
  • Nisin V: A bioengineered derivative (Met21Val) with improved activity against Listeria monocytogenes (MIC reduced by 50% compared to nisin-A) .

Comparative Data Table

Lantibiotic Producer Strain Key Structural Features Antimicrobial Activity (MIC Range) Unique Properties
Nisin-A Lactococcus lactis 5 thioether rings, His27 0.5–2 µg/mL (Gram-positive) Binds lipid II, pore formation
Nisin Z L. lactis subsp. diacetylactis His27Asn substitution 0.5–2 µg/mL Higher solubility
Mutacin 1140 Streptococcus mutans Conserved N-terminal, no C-terminal rings 1–4 µg/mL Lipid II binding only
BPSCSK LanA1–4 Blautia producta BPSCSK 4 identical LanA precursors 2–8 µg/mL Multi-precursor biosynthesis
Kunkecin A Apilactobacillus kunkeei Monosulfide linkages 4–16 µg/mL (narrow spectrum) Active against M. plutonius
Nisin V Engineered L. lactis Met21Val substitution 0.25–1 µg/mL Enhanced anti-Listeria activity

Clinical and Industrial Relevance

  • Nisin-A/Z : FDA-approved for food preservation; nisin Z’s solubility enhances applications in liquid matrices .
  • Nisin V : Promising for controlling Listeria in ready-to-eat foods .
  • BPSCSK Lantibiotic: Potential use in gut microbiota modulation due to activity against vancomycin-resistant Enterococcus (VRE) .

Preparation Methods

Biosynthesis of Nisin-A

Nisin-A is ribosomally synthesized as a precursor peptide (prenisin) consisting of 57 amino acids, including a 23-amino acid leader peptide and a 34-amino acid core peptide. The biosynthesis involves posttranslational modifications catalyzed by specific enzymes encoded within the nisin gene cluster:

  • Dehydration: The enzyme NisB dehydrates serine and threonine residues in the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues.
  • Cyclization: NisC catalyzes the formation of thioether bridges (lanthionine and methyllanthionine rings) by coupling dehydrated residues with cysteines, creating the characteristic lanthionine rings of nisin.
  • Transport and Processing: The modified prenisin is transported out of the cell by the NisT transporter. The leader peptide is then cleaved by the protease NisP, activating nisin-A.

This enzymatic modification machinery exhibits substrate flexibility, allowing for engineering of nisin variants with altered properties.

Purification Methods of Nisin-A

Purification of nisin-A is critical to obtain a homogeneous and biologically active compound. Several methods have been developed, with immunoaffinity chromatography being notably efficient:

  • Immunoaffinity Chromatography: A single-step purification method using an immunoadsorption matrix created by binding anti-nisin A monoclonal antibodies to N-hydroxysuccinimide-activated Sepharose. This method yields highly pure nisin-A rapidly and reproducibly, with higher final yields compared to traditional methods.

  • Trichloroacetic Acid (TCA) Precipitation: Used to concentrate nisin from culture supernatants prior to further purification steps, often combined with chromatographic techniques.

  • Chromatographic Techniques: Including reverse-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography, which separate nisin based on hydrophobicity and charge, respectively.

Engineering and Fusion Strategies to Enhance Nisin Preparation and Activity

Recent research has focused on modifying nisin to improve its antimicrobial spectrum, especially against Gram-negative bacteria, which are naturally more resistant due to their outer membrane barrier:

  • Fusion Peptides: Nisin has been fused with short peptides known for activity against Gram-negative bacteria to enhance its ability to penetrate the outer membrane. These fusions include attaching antimicrobial tails to either full-length nisin or truncated versions containing the ABCDE rings, linked via flexible linkers (e.g., SG sequence).

  • Expression Systems: These fusion peptides are expressed in Lactococcus lactis using the native nisin production system, ensuring proper posttranslational modifications by NisB, NisC, and NisT enzymes.

  • Activation: The leader peptide is cleaved by NisP protease either produced in situ or purified from E. coli, activating the antimicrobial function.

Research Findings on Production and Characterization

A study evaluating various nisin fusion peptides reported the following key findings:

Tail Fusion Type Production Level (SDS-PAGE) Predicted Mass (Da) Measured Mass (Da) Notes on Dehydration and Stability Antimicrobial Activity
T2F (Nisin + DKYLPRPRPV) Full nisin fusion Visible 5506.52 (9/9 dehydrations) 5507.13 Fully dehydrated, minor degradation Active against Lactococcus lactis and E. coli
T6F (Nisin + NGVQPKY) Full nisin fusion Visible Not fully dehydrated - Partial dehydration, stable Active against E. coli
T8F (Nisin + KIAKVALKAL) Full nisin fusion Visible Slightly degraded - Partial degradation observed Active against E. coli
Other fusions (T1F, T3F, T4F, etc.) Various Low or not visible Varied - Low yields or incomplete modification Lower or no activity against Gram-negative bacteria

Table 1: Summary of production, mass spectrometry, and activity data for nisin fusion peptides

These results indicate that certain fusion peptides can be produced efficiently with full posttranslational modification and exhibit enhanced antimicrobial activity, particularly against Gram-negative bacteria, compared to native nisin.

Summary of Preparation Workflow

Step Description Key Details
1. Gene Cloning Cloning of nisin gene cluster and fusion peptide constructs into L. lactis Use of strong promoters for expression
2. Expression Cultivation of L. lactis to produce prenisin or fusion peptides Controlled induction conditions
3. Posttranslational Modification Enzymatic dehydration and cyclization by NisB and NisC Ensures correct lanthionine ring formation
4. Secretion Transport of modified peptide out of the cell by NisT Efficient secretion critical for yield
5. Leader Peptide Cleavage Activation by NisP protease Can be done in situ or via purified enzyme
6. Purification Immunoaffinity chromatography or chromatographic methods Achieves high purity and yield
7. Characterization Mass spectrometry, SDS-PAGE, antimicrobial assays Confirms structure and activity

Table 2: Generalized preparation steps for nisin-A and its engineered variants

Q & A

Q. What is the structural basis of nisin-A’s antimicrobial activity, and how is this determined experimentally?

Nisin-A contains five lanthionine thioether bridges and dehydroamino acids, which stabilize its conformation and enable lipid II binding—a key step in pore formation and cell wall synthesis inhibition . Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to resolve lanthionine bridges and oxidation-sensitive residues . For example, oxidation of methionine and histidine residues inactivates nisin-A by disrupting lipid II binding, as shown via affinity chromatography and fluorescence microscopy .

Q. How is nisin-A biosynthesized, and what genetic tools are used to study its production?

Nisin-A is ribosomally synthesized as a precursor peptide (pre-nisin) and post-translationally modified by the NisB dehydratase and NisC cyclase . The nisABTC gene cluster in Lactococcus lactis encodes these enzymes. Researchers use heterologous expression systems (e.g., engineered L. lactis strains with plasmid-borne nisBTC) to study modification kinetics or produce analogs . Western blotting and vesicle fractionation confirm membrane localization of NisB, critical for modification efficiency .

Q. What standard assays quantify nisin-A’s antimicrobial activity, and how are MIC/MBC values interpreted?

Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are performed using broth microdilution or agar diffusion. Synergy studies (e.g., with α-hydroxy acids) require checkerboard assays to calculate fractional inhibitory concentration indices . Resistance indices are calculated as ratios of MIC values under experimental vs. control conditions (e.g., comparing nisin-A activity against vancomycin-resistant Enterococcus in different media) . Statistical validation via Mann-Whitney tests is recommended for small sample sizes .

Advanced Research Questions

Q. How do researchers resolve contradictions in nisin-A’s activity under varying pH or oxidative conditions?

Nisin-A’s stability is pH-dependent; for instance, it degrades at alkaline pH due to dehydroalanine residue reactivity . To address contradictory reports on activity, controlled experiments must standardize buffer systems (e.g., phosphate vs. citrate buffers) and include antioxidants (e.g., ascorbic acid) to mitigate oxidation . Redox-sensitive residues (e.g., Met21, His27) are identified via high-resolution MS and correlated with bioactivity loss using lipid II binding assays .

Q. What methodologies optimize nisin-A’s synergistic effects with other antimicrobials or delivery systems?

Synergy with chitosan or organic acids is tested using time-kill assays and confocal microscopy to visualize membrane disruption . Microencapsulation (e.g., chitosan-nisin microcapsules) enhances stability in the gastrointestinal tract; release kinetics are monitored via HPLC under simulated physiological conditions . For two-component systems (e.g., lacticin 3147), structural compatibility is assessed via NMR to ensure complementary lipid II binding domains .

Q. How can nisin-A be engineered to overcome pharmacokinetic limitations, and what challenges exist?

Bioengineering strategies include site-directed mutagenesis of the nisA gene to enhance proteolytic resistance or lipid II affinity . However, modifications often disrupt post-translational processing by NisB/NisC . In vitro reconstitution of modification enzymes enables peptide diversification, but low yields and misfolding remain barriers . Activity of analogs is validated using lipid II competition assays and electron microscopy to confirm pore formation .

Q. What experimental designs address nisin-A’s immunomodulatory effects and host-microbe interactions?

Immunomodulation is assessed via cytokine profiling (ELISA/qPCR) in co-culture models of immune cells and nisin-A-treated pathogens . Sub-inhibitory nisin-A concentrations (e.g., 100 ng/ml) are used to avoid cytotoxicity while studying host signaling pathways . Engineered L. lactis expressing nisin-A and reporter genes (e.g., GFP) track bacterial viability and host responses in real time .

Methodological Notes

  • Data Contradiction Analysis : When comparing MIC values across studies, account for strain-specific lipid II polymorphisms and growth media composition .
  • Structural Studies : Combine Ni₂B reduction with Edman degradation to map dehydroalanine and lanthionine residues in novel analogs .
  • In Vivo Models : Use germ-free mice colonized with human microbiota to study nisin-A’s impact on gut microbiota and pathogen resistance .

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